1-(Benzyloxy)octan-2-OL

Description

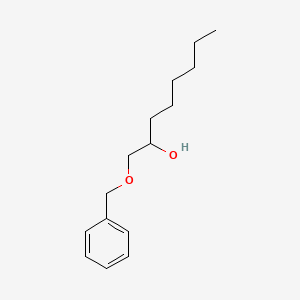

Structure

3D Structure

Properties

CAS No. |

100011-00-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

1-phenylmethoxyoctan-2-ol |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-8-11-15(16)13-17-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,8,11-13H2,1H3 |

InChI Key |

OUMYUFFEOLOBDT-UHFFFAOYSA-N |

SMILES |

CCCCCCC(COCC1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy Octan 2 Ol and Its Stereoisomers

Established Preparative Approaches

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful carbon-carbon bond-forming tools in organic synthesis, capable of reacting with various electrophiles, including carbonyl compounds and epoxides, to generate alcohols. mnstate.edulibretexts.org The synthesis of 1-(benzyloxy)octan-2-ol can be achieved through the nucleophilic addition of a Grignard reagent to an appropriate aldehyde.

A primary route involves the reaction of hexylmagnesium bromide with benzyloxyacetaldehyde. The Grignard reagent, prepared from 1-bromohexane and magnesium metal in an anhydrous ether solvent, acts as a hexyl carbanion equivalent. mnstate.edu This nucleophile attacks the electrophilic carbonyl carbon of benzyloxyacetaldehyde. The subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired product, this compound.

Reaction Scheme:

Grignard Formation: CH₃(CH₂)₅Br + Mg → CH₃(CH₂)₅MgBr

Nucleophilic Addition: BnOCH₂CHO + CH₃(CH₂)₅MgBr → BnOCH₂CH(OMgBr)(CH₂)₅CH₃

Protonation: BnOCH₂CH(OMgBr)(CH₂)₅CH₃ + H₃O⁺ → this compound + Mg(OH)Br

This method is versatile but requires strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water. mnstate.edulibretexts.org A significant side reaction can be the formation of biphenyl from unreacted bromobenzene and the Grignard reagent, especially at higher temperatures. libretexts.org

| Reagent 1 | Reagent 2 | Solvent | Product | Key Considerations |

| Hexylmagnesium Bromide | Benzyloxyacetaldehyde | Anhydrous Diethyl Ether | Racemic this compound | Requires strictly anhydrous conditions to prevent quenching of the Grignard reagent. |

| Benzylmagnesium Chloride | 2-Hydroxyoctanal (protected) | Tetrahydrofuran (B95107) (THF) | Protected this compound | The hydroxyl group of 2-hydroxyoctanal must be protected prior to reaction. |

Epoxide Ring-Opening and Analogous Pathways

The ring-opening of epoxides is a reliable method for the synthesis of 1,2-difunctionalized compounds, including vicinal diols and their ethers. jsynthchem.comnih.gov Due to significant ring strain, epoxides are susceptible to nucleophilic attack under both acidic and basic conditions. nih.govlibretexts.org

One synthetic pathway to this compound involves the ring-opening of 1,2-epoxyoctane with a benzyl (B1604629) oxide nucleophile. The benzyl oxide anion, typically generated by treating benzyl alcohol with a strong base like sodium hydride (NaH), attacks one of the epoxide carbons. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. jsynthchem.comlibretexts.org This regioselectivity leads to the formation of this compound.

Alternatively, the reaction can be performed by opening benzyl glycidyl ether with a hexyl-based nucleophile. For instance, reacting benzyl glycidyl ether with a Grignard reagent like hexylmagnesium bromide will also yield the target molecule. youtube.com This approach also follows an SN2 pathway, with the nucleophile attacking the terminal carbon of the epoxide.

Reaction Conditions for Epoxide Ring-Opening

| Epoxide | Nucleophile | Catalyst/Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| 1,2-Epoxyoctane | Benzyl alcohol / NaH | Basic (SN2) | This compound | Attack at the less substituted carbon. |

| Benzyl glycidyl ether | Hexylmagnesium bromide | Grignard Reaction | This compound | Attack at the terminal epoxide carbon. |

Protection/Deprotection Strategies for the Hydroxyl Functionality

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups while transformations are carried out elsewhere in the molecule. ethz.ch The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its relatively straightforward removal. organic-chemistry.orghighfine.com

The synthesis of this compound inherently involves a protected primary alcohol. A common strategy is the selective benzylation of a diol, such as octane-1,2-diol. This can be achieved using the Williamson ether synthesis, where the diol is treated with a base (e.g., NaH) to form an alkoxide, which then reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl). organic-chemistry.org Achieving selective protection of the primary hydroxyl group over the secondary one can be challenging but is often possible due to the higher reactivity of the primary alcohol. Mild bases like silver oxide (Ag₂O) can enhance this selectivity. organic-chemistry.org

Deprotection of the benzyl ether to regenerate the alcohol is typically accomplished via catalytic hydrogenation. organic-chemistry.orgresearchgate.net This reaction is commonly carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). highfine.comresearchgate.net The process is clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

Common Protection and Deprotection Methods for Benzyl Ethers | Process | Reagents | Conditions | Notes | | :--- | :--- | :--- | :--- | | Protection | Benzyl Bromide (BnBr), Sodium Hydride (NaH) | Anhydrous THF or DMF | Standard Williamson ether synthesis. highfine.com | | Protection | Benzyl Bromide (BnBr), Silver Oxide (Ag₂O) | Milder conditions, can offer better selectivity for primary alcohols. organic-chemistry.org | | Deprotection | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure | Standard hydrogenolysis; sensitive to other reducible groups. organic-chemistry.orgresearchgate.net | | Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative cleavage, useful for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov |

Enantioselective Synthesis of Chiral this compound

The C2 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(benzyloxy)octan-2-ol. The synthesis of enantiomerically pure forms is crucial for applications in pharmaceuticals and biologically active compounds.

Catalytic Asymmetric Approaches (e.g., palladium-catalyzed)

Catalytic asymmetric synthesis aims to create chiral molecules using small amounts of a chiral catalyst. nih.gov While specific palladium-catalyzed syntheses for this compound are not widely documented, general principles of asymmetric catalysis can be applied. For instance, palladium catalysts are used in the acyloxylation of C-H bonds, which could potentially be adapted for an asymmetric synthesis. organic-chemistry.orglabxing.com

A more direct and established method is the asymmetric ring-opening (ARO) of a prochiral epoxide. The reaction of 1,2-epoxyoctane with a benzyl nucleophile in the presence of a chiral catalyst system (e.g., a chiral transition metal complex) can lead to the formation of one enantiomer of this compound in excess.

Another powerful approach is the asymmetric reduction of a prochiral ketone. The ketone precursor, 1-(benzyloxy)octan-2-one, can be reduced to the corresponding alcohol using a chiral reducing agent or a catalyst. For example, the CBS (Corey-Bakshi-Shibata) reduction, which employs a chiral oxazaborolidine catalyst with a borane source, is highly effective for producing chiral secondary alcohols with high enantioselectivity.

Chiral Auxiliary-Controlled Methodologies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral this compound, one could employ an Evans-type oxazolidinone auxiliary. bath.ac.uk The synthesis would begin by acylating the chiral auxiliary with benzyloxyacetyl chloride. The resulting imide can then be subjected to a diastereoselective aldol reaction with hexanal. The chiral auxiliary biases the approach of the enolate to the aldehyde, leading to the formation of a single diastereomer of the aldol adduct. Subsequent reductive removal of the auxiliary would yield the desired enantiomerically pure this compound.

Example of Chiral Auxiliary-Mediated Synthesis

| Step | Description | Reagents | Expected Outcome |

|---|---|---|---|

| 1. Acylation | Attach the benzyloxyacetyl group to the chiral auxiliary. | (S)-4-benzyloxazolidin-2-one, n-BuLi, benzyloxyacetyl chloride | Chiral N-acyloxazolidinone. bath.ac.uk |

| 2. Aldol Addition | Diastereoselective reaction with an aldehyde. | LDA or NaHMDS, Hexanal | Diastereomerically pure aldol adduct. |

| 3. Auxiliary Removal | Cleavage of the auxiliary to reveal the alcohol. | LiBH₄ or other reducing agents | Enantiomerically pure this compound. |

The use of chiral auxiliaries is a robust and well-established method for asymmetric synthesis, providing access to optically active products in high purity. wikipedia.orgnih.gov

Kinetic Resolution Techniques

Information regarding the application of kinetic resolution techniques for the synthesis of stereoisomers of this compound is not available in the reviewed literature. While kinetic resolution is a widely used method for separating enantiomers of chiral alcohols, no studies detailing its specific application to this compound, including the use of enzymatic or non-enzymatic catalysts, have been identified.

Diastereoselective Synthesis of this compound Derivatives

There is no available research detailing the diastereoselective synthesis of derivatives of this compound. Consequently, information on specific substrates, reagents, catalysts, and the resulting diastereomeric ratios for the synthesis of such derivatives could not be provided.

Chemical Reactivity and Transformation Pathways of 1 Benzyloxy Octan 2 Ol

Selective Functional Group Interconversions

The presence of both a hydroxyl group and a benzyl (B1604629) ether allows for selective manipulation of the molecule. The secondary alcohol can undergo reactions such as alkylation and oxidation, while the benzyl ether is primarily susceptible to cleavage through hydrogenolysis, a common deprotection strategy.

The secondary hydroxyl group in 1-(benzyloxy)octan-2-ol can serve as a nucleophile in alkylation and etherification reactions to form new ethers. These reactions typically involve the deprotonation of the alcohol to form an alkoxide, which then reacts with an electrophilic alkylating agent.

Standard Williamson ether synthesis conditions can be applied, where a base such as sodium hydride (NaH) is used to deprotonate the alcohol, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). organic-chemistry.org For more sensitive substrates or when milder conditions are required, bases like silver(I) oxide (Ag₂O) can be employed for more selective reactions, particularly in complex molecules like diols. organic-chemistry.org

Alternatively, cross-etherification reactions between two different alcohols can be facilitated by various catalysts and mediators. For instance, alkoxyhydrosilanes have been shown to be effective mediators for the cross-etherification between secondary benzylic alcohols and aliphatic alcohols. rsc.orgnih.gov These reactions are thought to proceed through the formation of a carbocation from the more reactive alcohol, which is then trapped by the other alcohol. nih.gov While this compound contains a secondary aliphatic alcohol, similar principles of acid-catalyzed or mediated dehydrative coupling could be applied to form unsymmetrical ethers. nih.govrsc.org

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Aprotic solvent (e.g., THF, DMF) | Alkyl Ether (R-O-R') |

| Acid-Catalyzed Etherification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water | Symmetrical or Unsymmetrical Ether |

| Mediated Cross-Etherification | Alcohol (R'-OH), Mediator (e.g., Alkoxyhydrosilane) | Reflux | Unsymmetrical Dialkyl Ether |

The benzyl ether group is a common protecting group for alcohols because it is stable under many reaction conditions but can be selectively removed under mild reductive conditions. organic-chemistry.orgyoutube.com The primary method for cleaving the benzyl ether in this compound is hydrogenolysis. This reaction cleaves the carbon-oxygen bond of the ether, liberating the protected alcohol and producing toluene (B28343) as a byproduct. youtube.comambeed.comjk-sci.com

Catalytic hydrogenation is the most common strategy, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.comjk-sci.com This method is highly efficient and clean, as the catalyst can be removed by simple filtration. youtube.com

An alternative approach is catalytic transfer hydrogenation (CTH), which avoids the need for pressurized hydrogen gas, making it safer and more convenient for laboratory scale. organic-chemistry.orgacsgcipr.org In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, 1,4-cyclohexadiene, and 2-propanol, often used with a palladium catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is valued for its selectivity, as it can often be performed without affecting other reducible functional groups. organic-chemistry.orgacsgcipr.org Recent advancements have explored the use of novel hydrogen donors like tetrahydroxydiboron (B82485) in water with specialized palladium catalysts for safe and efficient debenzylation. researchgate.net

| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Byproduct |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm or higher) | Ethanol, Methanol, Ethyl Acetate | Toluene |

| Catalytic Transfer Hydrogenation | Pd/C | Formic Acid / Ammonium Formate | Methanol | Toluene, CO₂ |

| Catalytic Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | Ethanol | Toluene, Benzene |

| Catalytic Transfer Hydrogenation | Pd/C | 2-Propanol | 2-Propanol (solvent and donor) | Toluene, Acetone (B3395972) |

The secondary alcohol functional group of this compound can be oxidized to the corresponding ketone, 1-(benzyloxy)octan-2-one. A wide range of oxidizing agents can accomplish this transformation. The choice of reagent often depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Common methods for oxidizing secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are generally mild and provide high yields of the ketone product. The resulting ketone, 1-(benzyloxy)octan-2-one, is a key intermediate for subsequent carbon-carbon bond-forming reactions.

Direct oxidation of the secondary alcohol in this compound to a carboxylic acid is not a standard transformation, as it would necessitate the cleavage of a carbon-carbon bond. Such conversions typically require harsh conditions and are not as common as the oxidation to a ketone. The primary alcohol at the other end of an octane (B31449) chain could be oxidized to a carboxylic acid, but this is not the structure of the subject compound. sigmaaldrich.comsigmaaldrich.com

| Oxidation Method | Key Reagents | Typical Conditions | Product |

|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), CH₂Cl₂ | Ketone |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Ketone |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Ketone |

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is fundamental to building more complex molecular skeletons. For this compound, this class of reactions first requires the oxidation of the secondary alcohol to the ketone 1-(benzyloxy)octan-2-one. This ketone can then serve as an electrophile in reactions such as Aldol condensations and Wittig olefinations.

The Aldol condensation is a cornerstone reaction in organic synthesis that forms a new carbon-carbon bond by reacting an enolate ion with a carbonyl compound. magritek.com The product is a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol addition" product), which can often be dehydrated to yield an α,β-unsaturated carbonyl compound (the "condensation" product). magritek.comyoutube.com

In this context, 1-(benzyloxy)octan-2-one, formed from the oxidation of this compound, can act as the electrophilic carbonyl component. It would react with an enolate generated from another carbonyl compound (such as acetone or acetophenone) in the presence of a base (e.g., sodium hydroxide). youtube.com Since 1-(benzyloxy)octan-2-one does not have α-protons on the benzyloxymethyl side, it cannot form an enolate at that position. It does, however, have α-protons on the hexyl side, allowing it to potentially self-condense or act as the nucleophilic enolate partner. In a "crossed" or "mixed" Aldol reaction, where it is reacted with a carbonyl compound that cannot enolize (like benzaldehyde) or is much more reactive as an electrophile, 1-(benzyloxy)octan-2-one could selectively serve as the enolate precursor. khanacademy.orgyoutube.com

| Reactant 1 (Electrophile) | Reactant 2 (Enolate Precursor) | Catalyst | Initial Product (Addition) | Final Product (Condensation) |

|---|---|---|---|---|

| 1-(Benzyloxy)octan-2-one | Acetone | NaOH or KOH | β-Hydroxy Ketone | α,β-Unsaturated Ketone (Enone) |

| Benzaldehyde | 1-(Benzyloxy)octan-2-one | NaOH or KOH | β-Hydroxy Ketone | α,β-Unsaturated Ketone (Chalcone-like) |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com The reaction involves a phosphonium (B103445) ylide (the Wittig reagent) acting as a nucleophile, which attacks the carbonyl carbon of a ketone or aldehyde. mnstate.edu This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form an alkene and a highly stable triphenylphosphine (B44618) oxide, the latter providing the thermodynamic driving force for the reaction. lumenlearning.comorganic-chemistry.org

The ketone 1-(benzyloxy)octan-2-one can be converted into a substituted alkene via the Wittig reaction. wikipedia.org The structure of the resulting alkene is determined by the specific ylide used. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) (=CH₂) group, forming 2-(benzyloxymethyl)-1-octene. libretexts.org The stereochemistry of the resulting double bond (E vs. Z) depends on the nature of the ylide (stabilized or unstabilized) and the reaction conditions. organic-chemistry.org

| Ketone Substrate | Wittig Reagent (Ylide) | Alkene Product | Byproduct |

|---|---|---|---|

| 1-(Benzyloxy)octan-2-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(Benzyloxymethyl)-1-octene | Triphenylphosphine oxide (Ph₃P=O) |

| 1-(Benzyloxy)octan-2-one | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-(Benzyloxy)-2-methylnon-2-ene | Triphenylphosphine oxide (Ph₃P=O) |

Cycloaddition Reactions Involving this compound Derived Intermediates (e.g., Mannich-type, Diels-Alder)

No studies detailing the participation of intermediates derived from this compound in Mannich-type, Diels-Alder, or other cycloaddition reactions could be identified.

Catalytic Transformations

Homogeneous Catalysis Applications

There is no available research on the use of this compound as a substrate, ligand, or catalyst in homogeneous catalysis.

Heterogeneous Catalysis Applications

No literature was found describing the application of this compound in heterogeneous catalysis processes.

Electrochemical Methods in Derivatization

Information regarding the derivatization of this compound using electrochemical methods is not present in the available scientific literature.

Utility As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products and Bioactive Compounds

1-(Benzyloxy)octan-2-ol is a valuable starting material for the synthesis of various bioactive natural products, particularly the Annonaceous acetogenins, a class of compounds known for their cytotoxic and antitumor properties. arkat-usa.orgbeilstein-journals.orgresearchgate.net The structural core of many acetogenins, such as muricatacin (B138324) and annonacin, features a long alkyl chain with oxygenated stereocenters, a motif readily accessible from this compound. arkat-usa.orgnih.govrawdatalibrary.net

The synthesis of (+)- and (-)-muricatacin, for instance, often involves the creation of a chiral epoxide or diol on a long carbon chain, which then undergoes lactonization. arkat-usa.orgresearchgate.netthieme-connect.com The stereocenter at the C-2 position of this compound can effectively control the stereochemistry of subsequent reactions, leading to the desired enantiomer of the natural product. Synthetic strategies toward these molecules often employ chiral pool starting materials or asymmetric reactions to install the key stereocenters. rawdatalibrary.net While not always explicitly the starting point, the structural motif of this compound is a recurring and crucial intermediate in these synthetic pathways.

Table 1: Exemplary Synthetic Transformations of this compound in Natural Product Synthesis

| Starting Material Analogue | Key Transformation | Resulting Intermediate | Target Natural Product Class |

| (R)-1-(Benzyloxy)octan-2-ol | Asymmetric Epoxidation | Chiral Epoxide | Annonaceous Acetogenins |

| (S)-1-(Benzyloxy)octan-2-ol | Sharpless Asymmetric Dihydroxylation | Chiral Diol | Muricatacin Analogues |

| Protected this compound | Oxidation and Wittig Reaction | α,β-Unsaturated Ester | γ-Butyrolactones |

| This compound Derivative | Ring-Closing Metathesis | Lactone Precursor | Bioactive Lactones |

This table presents common transformations applied to structures analogous to this compound in the synthesis of natural products.

Application in the Stereocontrolled Construction of Polyketide and Fatty Acid Derivatives

Polyketides and fatty acids are two major classes of natural products with diverse biological activities and complex stereochemistry. umass.eduresearchgate.net The stereocontrolled synthesis of these molecules is a significant challenge in organic chemistry. Chiral building blocks like this compound have the potential to serve as starting points for the synthesis of specific fragments of these larger molecules. The predefined stereocenter can act as a control element, directing the stereochemical outcome of subsequent chain elongation and functionalization steps.

However, based on the available scientific literature, the direct application of this compound in the stereocontrolled construction of polyketide and fatty acid derivatives is not extensively documented. While its structural features are amenable to such applications, specific examples of its use in this context are not readily found.

Development of Chiral Ligands and Organocatalysts from this compound Derivatives

The development of novel chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. Chiral 1,2-diols and their derivatives are often used as scaffolds for the synthesis of such catalysts. The stereochemically defined 1,2-diol motif in this compound could, in principle, be elaborated into a variety of chiral ligands for metal-catalyzed reactions or into purely organic catalysts.

Despite this potential, a review of the current scientific literature does not indicate that this compound or its direct derivatives have been extensively developed or utilized as chiral ligands or organocatalysts in asymmetric synthesis. nih.govresearchgate.net

Role in the Total Synthesis of Specific Molecular Architectures

The total synthesis of complex molecules often relies on a convergent strategy where key fragments are synthesized independently and then coupled. This compound is an ideal starting material for the synthesis of such fragments, particularly for molecules containing a linear carbon chain with a stereogenic alcohol.

The total synthesis of Annonaceous acetogenins, such as annonacin, provides a compelling example. beilstein-journals.orgresearchgate.netnih.gov These molecules possess a tetrahydrofuran (B95107) (THF) ring embedded within a long alkyl chain, flanked by hydroxyl groups. The synthesis of the THF core and the adjoining stereocenters can be approached using chiral building blocks. A compound with the structural framework of this compound can be readily converted into an epoxide or a diol, which can then undergo cyclization to form the THF ring with the desired stereochemistry.

Table 2: Key Fragments in Annonaceous Acetogenin (B2873293) Synthesis Derivable from this compound

| Target Fragment | Key Synthetic Steps from this compound Analogue | Role in Total Synthesis |

| Chiral Tetrahydrofuran (THF) Ring | Conversion to epoxide, intramolecular cyclization | Core structure of many acetogenins |

| Hydroxylated Alkyl Chain | Chain extension via Grignard or Wittig reactions | Side chain of the natural product |

| γ-Butyrolactone Moiety | Oxidation and lactonization | Terminus of the acetogenin molecule |

This table illustrates the potential synthetic pathways from a this compound-like structure to key fragments of Annonaceous acetogenins.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules like 1-(Benzyloxy)octan-2-ol. By analyzing various NMR parameters, detailed insights into the relative configuration of stereocenters and the molecule's preferred three-dimensional arrangements can be obtained.

Analysis of Coupling Constants for Relative Configuration

The relative configuration of the two stereocenters in this compound (at C1 and C2) could be determined by analyzing the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.

In a hypothetical analysis, the protons attached to the C1 and C2 carbons would be examined. A larger coupling constant (typically in the range of 8-10 Hz) would suggest an anti-periplanar relationship between the two protons, which often corresponds to a specific relative stereochemistry (e.g., anti). Conversely, a smaller coupling constant (typically 2-4 Hz) would indicate a syn-clinal (gauche) relationship, suggesting the alternative (syn) diastereomer. To perform this analysis, the ¹H NMR spectrum would need to be of high resolution to accurately measure these coupling constants.

Hypothetical ¹H-¹H Coupling Constant Data for this compound Diastereomers

| Diastereomer | Hypothetical ³J (H-C1, H-C2) (Hz) | Implied Relative Configuration |

|---|---|---|

| Isomer A | 8.5 | anti |

This table is illustrative and does not represent actual experimental data for this compound.

Elucidation of Conformational Preferences via NMR Parameters

Beyond relative configuration, NMR can reveal the preferred conformations of the flexible octyl and benzyloxy groups. This is achieved by analyzing temperature-dependent NMR spectra, Nuclear Overhauser Effect (NOE) correlations, and long-range coupling constants.

For instance, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, even if they are not directly bonded. Observing a NOE between a proton on the benzyl (B1604629) group and a proton on the octyl chain would provide evidence for a folded conformation where these two groups are in proximity. The absence of such correlations would suggest a more extended conformation. The relative intensities of these NOE signals can provide semi-quantitative information about the populations of different conformers.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different stereoisomers of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

To determine the enantiomeric excess (% ee) of a sample of this compound, the sample would be injected onto a suitable chiral column (e.g., one based on derivatized cellulose (B213188) or amylose). The areas of the two enantiomer peaks in the resulting chromatogram are integrated. The enantiomeric excess is then calculated using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Similarly, if a sample contains both syn and anti diastereomers, chiral chromatography can be used to determine the diastereomeric ratio (d.r.) by comparing the total peak areas of the enantiomeric pairs for each diastereomer.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry at C1 and C2.

A prerequisite for this analysis is the ability to grow a suitable crystal of this compound or a derivative. If the compound itself is an oil or does not crystallize well, it can be derivatized with a molecule that promotes crystallization and contains a heavy atom to aid in the determination of the absolute configuration. The resulting crystal structure would unambiguously assign the (R) or (S) configuration to each stereocenter.

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental findings and provide deeper insights into the structural and energetic properties of molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT calculations can be employed to model the reaction pathways for the synthesis of this compound. For example, in a synthesis involving the opening of an epoxide, DFT could be used to calculate the energies of the transition states leading to the formation of the different stereoisomers. By comparing the activation energies for the formation of the syn and anti products, a theoretical prediction of the reaction's stereoselectivity can be made. These theoretical predictions can then be compared with experimental results to validate the proposed reaction mechanism. Such studies provide a molecular-level understanding of how the observed stereochemical outcome is achieved.

Quantum Mechanics Calculations for Electronic Structure and Reactivity Predictions

Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the electron density surface to identify electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the energies of the frontier molecular orbitals. While studies on similar compounds containing benzyloxy and alkyl alcohol moieties exist, direct theoretical data for this compound remains to be reported.

Molecular Modeling for Conformational Landscapes and Intermolecular Interactions

Similarly, specific molecular modeling studies detailing the conformational landscapes and intermolecular interactions of this compound are not found in current scientific literature. Molecular modeling techniques, such as molecular dynamics (MD) simulations and conformational analysis, are essential to explore the three-dimensional arrangements of a molecule and its flexibility.

For a molecule like this compound, with its flexible octanol (B41247) chain and rotatable benzyloxy group, a thorough conformational analysis would be necessary to identify the most stable, low-energy conformers. This understanding is critical as the conformation can significantly influence the molecule's physical properties and biological activity.

Future Research Directions and Emerging Paradigms in the Study of 1 Benzyloxy Octan 2 Ol

Development of More Sustainable and Green Synthetic Approaches

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance economic viability. Future research concerning 1-(Benzyloxy)octan-2-ol will undoubtedly prioritize the development of sustainable and eco-friendly synthetic methodologies.

A primary focus will be the replacement of hazardous reagents and solvents with greener alternatives. This includes moving away from traditional methods that may use toxic metals or volatile organic compounds. Biocatalysis stands out as a particularly promising green approach. The use of enzymes, such as epoxide hydrolases or alcohol dehydrogenases, offers high stereoselectivity under mild, aqueous conditions, thereby reducing energy consumption and waste generation. tandfonline.comnih.gov For instance, engineered microorganisms or isolated enzymes could be developed to convert simple precursors directly into enantiopure this compound. tandfonline.com Research into continuous biocatalytic processes, potentially within enzyme membrane reactors, could further enhance efficiency and reduce waste by allowing for catalyst recycling and integrated product separation. chiralpedia.com

Another avenue of exploration is the use of alternative energy sources like microwaves or high hydrostatic pressure (barochemistry) to drive reactions, which can lead to shorter reaction times, higher yields, and reduced energy usage compared to conventional heating. dtic.mil The principles of atom economy will also be central, favoring catalytic reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. researchgate.net

| Green Chemistry Strategy | Application to this compound Synthesis | Potential Benefits |

| Biocatalysis | Use of engineered epoxide hydrolases or dehydrogenases for stereoselective synthesis. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. tandfonline.comnih.gov |

| Alternative Solvents | Replacement of volatile organic compounds with water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety, potential for catalyst recycling. columbia.edu |

| Energy Efficiency | Application of microwave irradiation or high-pressure conditions (barochemistry). | Faster reaction rates, lower energy consumption, improved yields. dtic.mil |

| Atom Economy | Prioritizing catalytic asymmetric dihydroxylation or epoxidation/ring-opening sequences. | Maximization of reactant incorporation into the product, minimal byproduct formation. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. Future research will continue to push the boundaries of catalytic systems to achieve even greater precision and efficiency in controlling the stereochemistry at its two adjacent chiral centers.

One of the most established methods for creating vicinal diols is the Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide with chiral quinine-derived ligands. nih.gov While highly effective, the toxicity and cost of osmium tetroxide are significant drawbacks. A key research direction will be the development of novel catalysts based on more abundant and less toxic metals that can replicate or exceed the selectivity of the Sharpless system. tandfonline.commdpi.com This includes exploring catalysts based on manganese, iron, or ruthenium.

The development of modular catalytic systems, where the catalyst and ligands can be easily modified and screened, will also be crucial. tandfonline.commdpi.com This approach allows for rapid fine-tuning of the catalyst structure to optimize performance for specific substrates like the precursors to this compound.

| Catalytic Strategy | Key Features & Research Focus |

| Asymmetric Dihydroxylation | Moving beyond osmium-based catalysts to develop systems with earth-abundant, less toxic metals (e.g., Fe, Mn). tandfonline.com |

| Asymmetric Epoxide Ring-Opening | Designing novel chiral metal-salen complexes and exploring cooperative bimetallic systems for enhanced reactivity and selectivity. sigmaaldrich.comnii.ac.jp |

| Organocatalysis | Developing metal-free catalysts, such as chiral phosphoric acids or amines, for stereoselective synthesis. |

| Modular Catalyst Design | Creating versatile catalyst platforms where ligands can be easily varied to rapidly optimize stereoselectivity for specific substrates. mdpi.com |

Integration of Advanced Computational Tools for Predictive Synthesis and Design

The synergy between experimental and computational chemistry is revolutionizing catalyst design and reaction development. Advanced computational tools are becoming indispensable for predicting the outcome of synthetic routes and for the rational design of new catalysts, moving the field away from traditional trial-and-error approaches.

Density Functional Theory (DFT) calculations are increasingly used to elucidate the mechanisms of stereoselective reactions. nih.gov By modeling the transition states of a catalytic cycle, researchers can understand the origins of enantioselectivity and predict which catalyst structures will favor the formation of the desired stereoisomer of this compound. columbia.edunih.gov This in-silico analysis can significantly reduce the experimental effort required by prioritizing the most promising catalyst candidates for synthesis and testing.

Beyond mechanistic studies, computational tools are being employed for the de novo design of catalysts. For example, computational library design and molecular dynamics simulations can be used to engineer enzymes, such as epoxide hydrolases, with tailored selectivity for specific substrates, creating biocatalysts that can produce enantiocomplementary diols. tandfonline.comresearchgate.net

Machine learning (ML) is another emerging paradigm in this area. By training algorithms on large datasets of reaction outcomes, ML models can predict the enantioselectivity of a reaction with a high degree of accuracy. chiralpedia.commdpi.com This predictive power can guide the selection of catalysts, ligands, and reaction conditions to optimize the synthesis of this compound. As more data becomes available, these models will become increasingly sophisticated, enabling the rapid in-silico screening of vast chemical spaces to identify optimal synthetic pathways.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, modeling transition states to predict stereochemical outcomes, rationalizing catalyst performance. columbia.edunih.gov |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions to guide the computational design of biocatalysts with enhanced selectivity. tandfonline.com |

| Machine Learning (ML) | Predicting enantioselectivity based on catalyst, substrate, and solvent features; accelerating reaction optimization. chiralpedia.commdpi.commusechem.com |

| Retrosynthesis Software | Identifying novel and efficient synthetic routes from commercially available starting materials. |

High-Throughput Experimentation for Reaction Discovery and Optimization

To accelerate the discovery of new synthetic methods and to rapidly optimize reaction conditions, high-throughput experimentation (HTE) has become an essential tool. This approach involves the use of automation and robotics to perform, analyze, and screen a large number of reactions in parallel.

For the synthesis of this compound, HTE platforms can be used to screen vast libraries of catalysts and ligands to identify the most effective combinations for achieving high yield and stereoselectivity. nih.gov Automated microfluidic systems, for example, allow for the rapid screening of reaction parameters such as temperature, pressure, and reactant concentrations using minimal amounts of material. researchgate.netmusechem.com This not only speeds up the optimization process but also makes it more resource-efficient.

A significant challenge in HTE for asymmetric synthesis is the rapid and accurate determination of enantiomeric excess (e.e.). Traditional methods like chiral chromatography can be a bottleneck. Consequently, a major area of future research is the development of high-throughput analytical techniques. Fluorescence-based assays and circular dichroism (CD) spectroscopy adapted for plate-reader formats are emerging as powerful methods for the rapid screening of e.e. in hundreds of samples simultaneously. chiralpedia.comcolumbia.edu

The integration of HTE with artificial intelligence and machine learning algorithms is creating a paradigm of autonomous discovery. mdpi.com In such systems, a robot can perform a set of experiments, the results are analyzed, and an algorithm then designs the next set of experiments to be performed, creating a closed loop of optimization that can operate with minimal human intervention.

| HTE Technology | Role in this compound Synthesis |

| Parallel Synthesis Reactors | Simultaneous screening of multiple catalysts, ligands, and reaction conditions to quickly identify optimal parameters. sigmaaldrich.comnih.gov |

| Microfluidic Systems | Rapid reaction optimization using very small quantities of reagents, enabling efficient screening of a wide range of conditions. researchgate.netmusechem.com |

| Robotic Liquid Handlers | Automated preparation of reaction mixtures and sample workup, increasing reproducibility and throughput. mdpi.com |

| High-Throughput Analytics | Rapid determination of yield and enantiomeric excess using techniques like fluorescence, circular dichroism, or rapid chromatography. chiralpedia.comcolumbia.edu |

Potential as a Scaffold for Material Science Applications (e.g., liquid crystals from related structures)

While chiral molecules like this compound are primarily known for their role as intermediates in pharmaceutical synthesis, their unique stereochemical properties also make them attractive building blocks for advanced materials. The inherent chirality of these molecules can be translated into macroscopic properties, leading to the development of functional materials.

A particularly promising application is in the field of liquid crystals. The introduction of a chiral center into a molecule can induce the formation of chiral mesophases, such as the cholesteric (chiral nematic) or ferroelectric smectic C* phases. researchgate.netmdpi.com The long alkyl chain and the benzyloxy group of this compound provide a molecular structure that, with appropriate modification to include a rigid mesogenic core, could be tailored to form such liquid crystalline phases. These materials are of great interest for applications in displays, sensors, and photonics due to their unique optical properties. mdpi.com

Furthermore, chiral diols can be used as monomers for the synthesis of chiral polymers. chiralpedia.com Polymerization of this compound or its derivatives could lead to materials with helical structures, which have potential applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules. The specific arrangement of the benzyloxy and hydroxyl groups could also be exploited to create polymers with unique self-assembly properties.

The integration of chirality into materials is a growing field, and molecules like this compound represent a versatile and accessible scaffold for exploring new structure-property relationships in materials science. chiralpedia.commusechem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.